molecular formula C6H3BrN2O B12866133 5-Bromoisoxazolo[5,4-c]pyridine

5-Bromoisoxazolo[5,4-c]pyridine

Cat. No.: B12866133
M. Wt: 199.00 g/mol
InChI Key: HYLQYJQMNBJCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoisoxazolo[5,4-c]pyridine is a bicyclic heterocyclic compound characterized by an isoxazole ring fused to a pyridine moiety at the [5,4-c] position, with a bromine substituent at the 5-position. Its molecular formula is C₆H₃BrN₂O, and its structural features include a planar aromatic system with a bromine atom contributing to its electronic and steric properties . Key physicochemical data include:

  • Predicted Collision Cross-Sections (CCS): Ranges from 132.2 Ų ([M+H]⁺) to 139.0 Ų ([M+K]⁺), indicating moderate molecular size and polarity .
  • SMILES: C1=C2C=NOC2=CN=C1Br .

Properties

Molecular Formula

C6H3BrN2O

Molecular Weight

199.00 g/mol

IUPAC Name

5-bromo-[1,2]oxazolo[5,4-c]pyridine

InChI

InChI=1S/C6H3BrN2O/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H

InChI Key

HYLQYJQMNBJCRD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NOC2=CN=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoisoxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-aminoisoxazole with 1,3-dielectrophiles. For instance, 5-amino-3-methylisoxazole can be reacted with Mannich bases in pyridine under reflux conditions to yield substituted isoxazolopyridines . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis and the use of efficient catalytic systems are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromoisoxazolo[5,4-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Mechanism of Action

The mechanism of action of 5-Bromoisoxazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been reported to exhibit inhibitory activity against certain enzymes and receptors, such as Hsp90 and HDAC6 . These interactions can lead to various biological effects, including antiproliferative activity and modulation of cellular pathways.

Comparison with Similar Compounds

Structural Analogues

The following table compares 5-bromoisoxazolo[5,4-c]pyridine with structurally related compounds:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
This compound Isoxazolo[5,4-c]pyridine Br at C5 C₆H₃BrN₂O 198.95 Predicted CCS: 132.2–139.0 Ų
4-Amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile Isoxazolo[5,4-b]pyridine NH₂, CH₃, SCH₃, CN at C4, C3, C6, C5 C₉H₈N₄OS 220.25 High yield (81%), IR/NMR/MS confirmed
4-Chloro-2-methyl[1,3]oxazolo[5,4-c]pyridine Oxazolo[5,4-c]pyridine Cl at C4, CH₃ at C2 C₇H₅ClN₂O 168.58 Room-temperature stability
2-Bromo-5-methoxythiazolo[5,4-b]pyridine Thiazolo[5,4-b]pyridine Br at C2, OCH₃ at C5 C₇H₅BrN₂OS 261.10 Antimicrobial, anticancer activities

Key Observations :

  • Positional Isomerism : The [5,4-b] isomers (e.g., compound in ) are more extensively studied than [5,4-c] derivatives, with documented synthetic routes and bioactivity.
  • Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine (e.g., ) may enhance electrophilic reactivity or ligand-receptor interactions, though this remains untested for this compound.
  • Heteroatom Influence : Thiazolo derivatives (e.g., ) exhibit distinct pharmacological profiles due to sulfur’s electronegativity, contrasting with oxygen in isoxazolo compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.